
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid is a chemical compound with the molecular formula C5H2Cl2N2O3 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
5-Hydroxypyridazine-4-carboxylicacid:
3,6-Dichloro-4-isopropylpyridazine: Contains an isopropyl group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H2Cl2N2O3 |
|---|---|
Molecular Weight |
208.98 g/mol |
IUPAC Name |
3,6-dichloro-4-oxo-1H-pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-1(5(11)12)2(10)4(7)9-8-3/h(H,8,10)(H,11,12) |
InChI Key |
HZNHHVZYJOUJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C(C1=O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
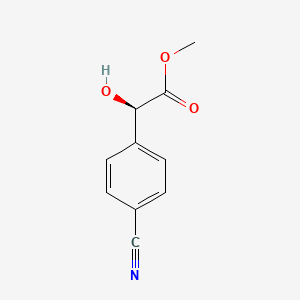
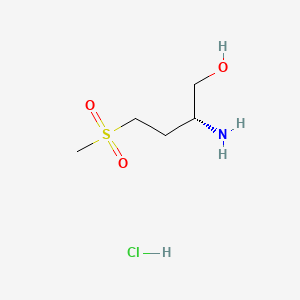

![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
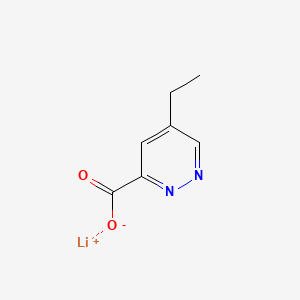
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
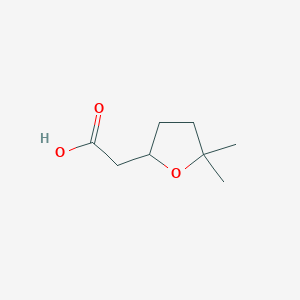
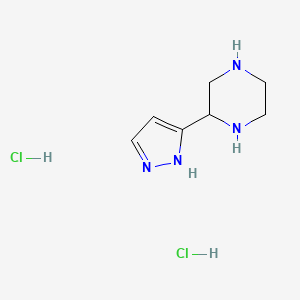
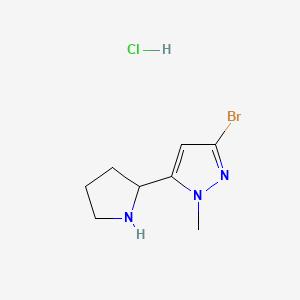
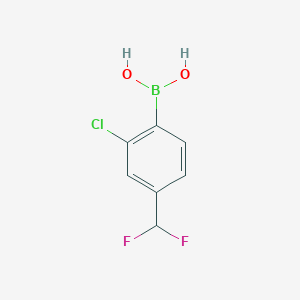
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
